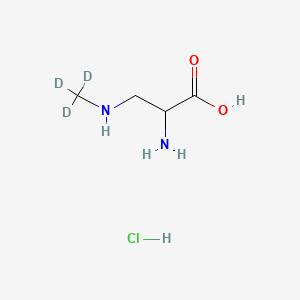
alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride, also known as BMAA, is a non-protein amino acid . It was first discovered in the seeds of the ancient gymnosperm Cycad circinalis (now Cycas micronesica Hill) . BMAA has been linked to several neurodegenerative diseases .
Synthesis Analysis
The isolation of BMAA was a purposeful attempt to establish the cause of the profound neurological disease, amyotrophic lateral sclerosis/parkinsonism/dementia . The presence of BMAA in trace amounts in complex samples such as bacterial, plant, and mammalian tissue extracts and hydrolyzates makes analysis a complicated process requiring good analytical technique .Molecular Structure Analysis
The molecular structure of BMAA is related to its isomeric forms namely, (S)-2, 4-diaminobutyric acid (DAB), N- (2-aminoethyl) glycine (AEG), and β-N-amino-L-methyl alanine (BAMA) . More detailed information about the molecular structure of BMAA can be found in the referenced papers .Chemical Reactions Analysis
BMAA and its related isomeric forms act as neurotoxins . The chemical reactions involving BMAA are complex and are the subject of ongoing research .Physical And Chemical Properties Analysis
The physical and chemical properties of BMAA are complex and require advanced analytical techniques for their determination .Wissenschaftliche Forschungsanwendungen
Neurological Disorders Research
The compound is linked to the high incidence of neurological disorders on the island of Guam first reported in the 1950s . It still attracts interest as a possible causative factor in amyotrophic lateral sclerosis (ALS) following the identification of ALS disease clusters associated with living in proximity to lakes with regular cyanobacterial blooms .
Protein Aggregation Studies
The compound has been used in studies examining protein aggregation in vitro . It has been found to induce increases in oxidized proteins and the increase in chaperone-mediated autophagy (CMA) activity .
Oxidative Stress Research
The compound has been implicated in generating cellular oxidative stress . Studies have reported effects related to disturbances in proteostasis including endoplasmic reticulum stress and activation of the unfolded protein response .
Neurotoxin Studies
The compound is a non-proteinogenic amino acid produced by cyanobacteria, which has been implicated in several neurodegenerative diseases, including ALS . It is postulated that chronic exposure to the compound can lead to formation of protein aggregates, oxidative stress, and/or excitotoxicity .
Zebrafish Model Research
The compound has been used in research involving transgenic zebrafish with an ALS-associated mutation . The research aimed to explore the potential neurotoxic effects of the compound through chronic long-term exposures .
Biochemical Properties Research
The compound, a neurotoxin first isolated from the seeds of cycad tree Cycas circinalis, is widely spread in a variety of environments . New sensitive techniques and robust methodologies are needed to detect its presence in complex biological samples and to further understand its biochemical properties .
Wirkmechanismus
Target of Action
Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride, also known as 2-Amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride, is associated with neurodegenerative diseases . The compound’s primary targets are motor neurons . Motor neurons are nerve cells forming part of a pathway along which impulses pass from the brain or spinal cord to a muscle or gland.
Mode of Action
The compound interacts with its targets, causing an increase in the generation of reactive oxygen species (ROS) and Ca 2+ influx . This interaction disrupts mitochondrial activity, leading to general neuronal death . The main mode of activity is via excitotoxic mechanisms , which involve the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters.
Biochemical Pathways
The compound affects various biochemical pathways. It has been associated with disturbances in proteostasis, including endoplasmic reticulum stress and activation of the unfolded protein response . These pathways are crucial for maintaining cellular function and viability. Disruption of these pathways can lead to cell death and is a hallmark of several neurodegenerative diseases.
Pharmacokinetics
The compound’s ability to cause neurodegenerative symptoms such as ataxia and convulsions in various in vivo studies suggests that it can cross the blood-brain barrier and interact with neuronal cells .
Result of Action
The result of the compound’s action is the induction of neurodegenerative symptoms. In vivo studies on rats, mice, chicks, and monkeys have shown that it can cause symptoms such as ataxia and convulsions . Zebrafish research has also shown disruption to neural development after exposure to the compound .
Action Environment
Environmental factors play a significant role in the compound’s action, efficacy, and stability. The compound has been detected in a variety of aquatic and terrestrial environments worldwide, suggesting that it is ubiquitous . Its association with elevated incidence of amyotrophic lateral sclerosis/Parkinson’s disease complex (ALS/PDC) was first identified on the island of Guam . This suggests that environmental and cultural factors might influence the compound’s action and the resulting health effects .
Safety and Hazards
Exposure to BMAA should be minimized. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYGASOGLSIDM-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

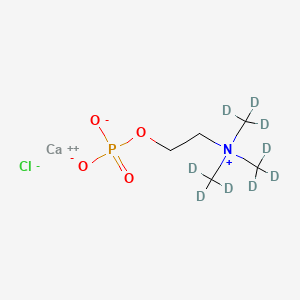
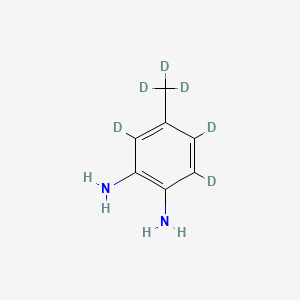
![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/no-structure.png)
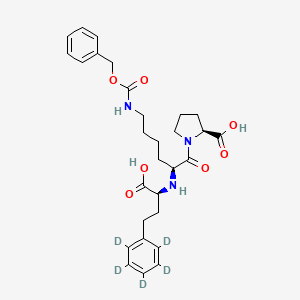
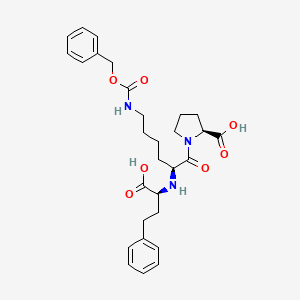
![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)
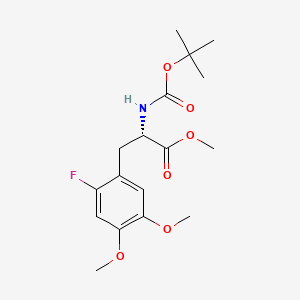
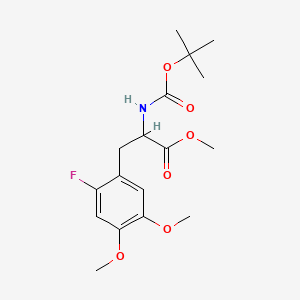
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)

